molecular formula C10H11NO4 B1324913 Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate CAS No. 952182-95-5

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate

Cat. No. B1324913
M. Wt: 209.2 g/mol
InChI Key: RVVIFCSUZZBKEQ-UHFFFAOYSA-N
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Description

“Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a cyclopropyl group, which is a three-membered carbon ring, and a carbonyl group, which consists of a carbon atom double-bonded to an oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For example, cyclopropane structures can be synthesized through reactions involving carbene or carbenoid intermediates . Isoxazole rings can be formed through 1,3-dipolar cycloaddition or through the reaction of a nitrile oxide with an alkene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the cyclopropyl ring, and the carbonyl group. The isoxazole ring is aromatic and planar, while the cyclopropyl ring is non-planar due to its small size .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the carbonyl group. The isoxazole ring can participate in various reactions such as nucleophilic substitutions and additions . The carbonyl group is also quite reactive and can undergo a variety of reactions, including nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its aromaticity and stability . The carbonyl group is polar, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate and its derivatives are primarily involved in synthesis applications. McMurry (2003) detailed a general synthesis method for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, highlighting the compound's role in the formation of heterocyclic compounds (McMurry, 2003). Similarly, Moorthie et al. (2007) developed an efficient synthesis method for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, emphasizing the compound's utility in large-scale chemical synthesis (Moorthie et al., 2007).

Biomedical Applications

In biomedical research, derivatives of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate have been explored for their potential therapeutic properties. Raghavendra et al. (2016) synthesized compounds related to this chemical and evaluated them for antimicrobial and antioxidant activities, finding significant potential in certain derivatives (Raghavendra et al., 2016). Similarly, Markosyan et al. (2020) developed methods for synthesizing derivatives and evaluated them for antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

Polymer Chemistry

In the field of polymer chemistry, derivatives of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate have been used in innovative synthesis methods. Pang et al. (2003) reported on the oligomerization of a related compound using horseradish peroxidase as a catalyst, indicating the compound's versatility in polymer formation (Pang et al., 2003).

Green Chemistry Applications

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate and its derivatives also find applications in green chemistry. For instance, Kiyani and Mosallanezhad (2018) used a derivative in the synthesis of isoxazole-5(4H)-ones, emphasizing environmentally friendly methods (Kiyani & Mosallanezhad, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing isoxazole rings should be handled with care as some isoxazoles are known to be toxic .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials. Further studies could also focus on developing more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-14-10(13)8-7(5-15-11-8)9(12)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIFCSUZZBKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217111
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate

CAS RN

952182-95-5
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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